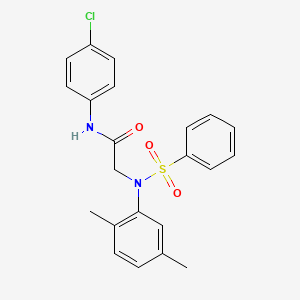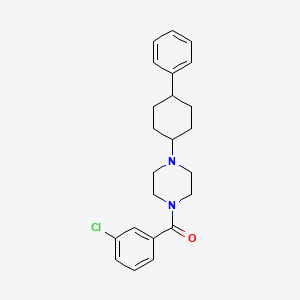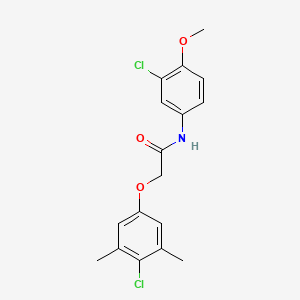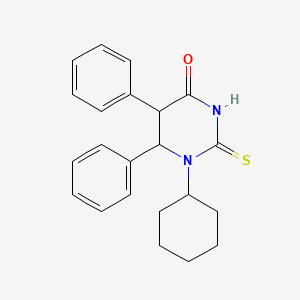
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP-52432, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide selectively blocks GABA~B~ autoreceptors, leading to an increase in GABA release and enhanced inhibitory neurotransmission. GABA~B~ receptors are G protein-coupled receptors that are widely distributed in the central nervous system. These receptors play a key role in modulating synaptic transmission and neuronal excitability. By blocking GABA~B~ autoreceptors, N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide enhances GABAergic neurotransmission and produces anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to produce anxiolytic, anticonvulsant, and analgesic effects in animal models. This compound has been used to study the role of GABA~B~ receptors in pain modulation, addiction, epilepsy, and anxiety disorders. N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to enhance cognitive function and memory consolidation in animal models. However, the exact biochemical and physiological effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide are still being investigated, and further research is needed to fully understand the potential applications of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high selectivity and potency for blocking GABA~B~ autoreceptors. This compound has been extensively studied and has been shown to produce consistent and reproducible results in animal models. However, N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations for lab experiments, including its relatively short half-life and potential off-target effects. Careful control of experimental conditions and appropriate controls are necessary to ensure the specificity and reproducibility of results.
Zukünftige Richtungen
There are several future directions for research on N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders, including anxiety disorders, epilepsy, and addiction. Further research is needed to fully understand the biochemical and physiological effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide and to develop more potent and selective GABA~B~ receptor modulators. Additionally, the use of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies may enhance its therapeutic potential and improve treatment outcomes.
Synthesemethoden
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using various methods, including the reaction of 4-chlorobenzene sulfonyl chloride with N-(2,5-dimethylphenyl)glycine in the presence of a base, followed by reaction with phenyl magnesium bromide. Another method involves the reaction of N-(2,5-dimethylphenyl)glycine with 4-chlorobenzene sulfonyl chloride in the presence of a base, followed by reaction with phenyl magnesium bromide. The synthesis of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide requires careful control of reaction conditions and purification steps to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. This compound has been used as a tool to investigate the role of GABA~B~ receptors in various physiological and pathological processes. N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively block GABA~B~ autoreceptors, leading to an increase in GABA release and enhanced inhibitory neurotransmission. This compound has been used to study the role of GABA~B~ receptors in pain modulation, addiction, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-8-9-17(2)21(14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-12-10-18(23)11-13-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWUCRXOIAWQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056805.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)



![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)

![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)

